molecular formula C9H16O B135422 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone CAS No. 142674-98-4

1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone

Cat. No. B135422
M. Wt: 140.22 g/mol
InChI Key: IXWLGKFYZCHJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone, also known as ketone 1, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a ketone derivative that has a cyclopentyl ring and two methyl groups attached to it.

Scientific Research Applications

1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone has several potential applications in scientific research. One of the most significant applications is its use as a building block in the synthesis of various pharmaceuticals and agrochemicals. This compound can be used as a precursor for the synthesis of drugs that have antifungal, antibacterial, and antiviral properties. Additionally, it can be used as a starting material for the synthesis of insecticides, herbicides, and fungicides.

Mechanism Of Action

The mechanism of action of 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone is not well understood. However, some studies have suggested that this compound may act as an inhibitor of certain enzymes that are involved in the biosynthesis of essential cellular components. This inhibition may lead to the disruption of cellular processes and ultimately result in the death of the target organism.

Biochemical And Physiological Effects

Studies have shown that 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone has several biochemical and physiological effects. This compound has been shown to have antifungal and antibacterial properties, which make it a potential candidate for the development of new drugs. Additionally, it has been shown to have insecticidal properties, which make it a potential candidate for the development of new insecticides.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone in lab experiments is its high purity. This compound can be synthesized with a high degree of purity, which makes it suitable for use in various experiments. Additionally, it has a relatively low toxicity, which makes it safe to handle in the lab.
One of the limitations of using 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone in lab experiments is its high cost. The synthesis of this compound is a complex process that requires expensive reagents and equipment. Additionally, the yield of the reaction is relatively low, which further increases the cost of the compound.

Future Directions

There are several future directions for research on 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone. One of the most significant areas of research is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to develop new synthesis methods that are more efficient and cost-effective.

properties

CAS RN

142674-98-4

Product Name

1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-(3,3-dimethylcyclopentyl)ethanone

InChI

InChI=1S/C9H16O/c1-7(10)8-4-5-9(2,3)6-8/h8H,4-6H2,1-3H3

InChI Key

IXWLGKFYZCHJRC-UHFFFAOYSA-N

SMILES

CC(=O)C1CCC(C1)(C)C

Canonical SMILES

CC(=O)C1CCC(C1)(C)C

synonyms

Ethanone, 1-(3,3-dimethylcyclopentyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The starting 1-(3,3-dimethyl-1-cyclopentyl)-1-ethanone was prepared thus: 2.1 g (0.088 mol) of Mg, to which a few ml of ether had been added so as to cover it, were charged into a 250 ml vessel kept under nitrogen and around ten drops of CH3I were added thereto to trigger the reaction. Once the latter had started, what was left of 11.9 g of CH3I (0.084 mol) in 30 ml of ethyl ether was introduced while maintaining a slight reflux. The mixture was then heated to reflux for 1/2 h, cooled to room temperature and 10 g (0.08 mol) of 4,4-dimethyl-1-cyclopentene-1-carbaldehyde [prepared according to Magnusson et al., J. Org. Chem. 38, 1380 (1973)], in solution in 30 ml of ether, were added thereto. It was then re-heated to reflux for 1 h. After cooling, it was poured on ice and HCl, washed to neutrality with saturated NaCl, dried, filtered and concentrated under reduced pressure. After bulb-to-bulb distillation, 6 g (yield: 53.6%) of 1-(4,4-dimethyl-1-cyclopenten-1-yl)-1-ethanol were obtained, whose analytical data were the following:
[Compound]
Name
Mg
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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